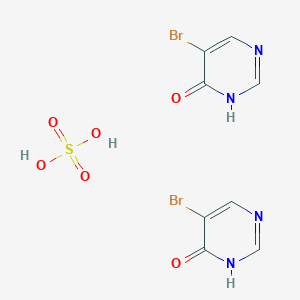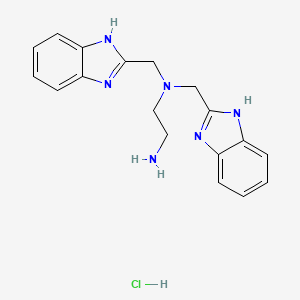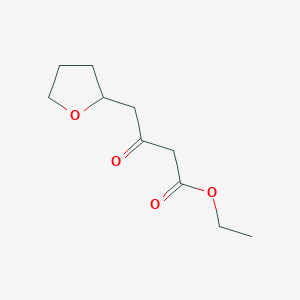
Ethyl 3-oxo-4-(oxolan-2-yl)butanoate
Vue d'ensemble
Description
Ethyl 3-oxo-4-(oxolan-2-yl)butanoate is an organic compound with the molecular formula C10H16O4 and a molecular weight of 200.23 g/mol . It is a liquid at room temperature and is commonly used in various chemical reactions and research applications due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 3-oxo-4-(oxolan-2-yl)butanoate can be synthesized through several synthetic routes. One common method involves the reaction of ethyl acetoacetate with 2-tetrahydrofuranone under acidic conditions . The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions using similar starting materials and catalysts. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-oxo-4-(oxolan-2-yl)butanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxolan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 3-oxo-4-(oxolan-2-yl)butanoate has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and active ingredients.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 3-oxo-4-(oxolan-2-yl)butanoate involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the keto group and the oxolan ring, which can participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and the nature of the reaction .
Comparaison Avec Des Composés Similaires
Ethyl 3-oxo-4-(oxolan-2-yl)butanoate can be compared with other similar compounds such as:
Ethyl 3-oxo-4-(tetrahydro-2-furanyl)butanoate: Similar structure but with different reactivity due to the presence of a tetrahydrofuran ring.
Ethyl 2-[(1H-indol-3-yl)(phenyl)methyl]-3-oxobutanoate: A derivative with an indole ring, used in medicinal chemistry.
These compounds share similar functional groups but differ in their specific applications and reactivity profiles, highlighting the uniqueness of this compound in various research and industrial contexts .
Propriétés
IUPAC Name |
ethyl 3-oxo-4-(oxolan-2-yl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-2-13-10(12)7-8(11)6-9-4-3-5-14-9/h9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZYHGAIIKGKKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC1CCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Azidomethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1527138.png)
![4-Azatricyclo[4.3.1.1~3,8~]undecan-5-one hydrochloride](/img/structure/B1527141.png)
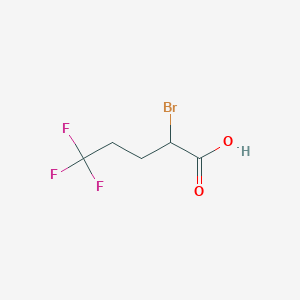
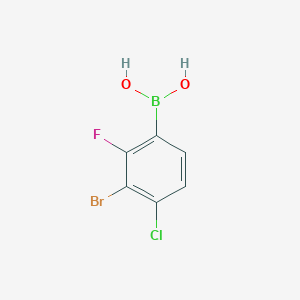
![2-({[(5-amino-1H-1,2,4-triazol-3-yl)methyl]amino}carbonyl)benzoic acid](/img/structure/B1527145.png)
![[1-Allyl-1-(tetrahydro-2H-pyran-4-yl)but-3-en-1-yl]amine](/img/structure/B1527148.png)
